3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride
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Overview
Description
3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO2. It is a derivative of propanoic acid, featuring a dimethylamino group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride typically involves the reaction of 3-(Dimethylamino)propiophenone with hydrochloric acid. The process includes the following steps:
Starting Material: 3-(Dimethylamino)propiophenone is used as the starting material.
Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt.
Crystallization and Drying: The product is then crystallized and dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for crystallization and drying helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its activity, allowing it to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)propiophenone hydrochloride
- 3-(Dimethylamino)butanoic acid hydrochloride
- (Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
- (Dimethylamino)(3-methylphenyl)acetic acid hydrochloride
Uniqueness
3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamino group attached to the phenyl ring enhances its reactivity and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
3-[3-(dimethylamino)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10-5-3-4-9(8-10)6-7-11(13)14;/h3-5,8H,6-7H2,1-2H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFRAOZLOAUVJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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